

Application Notes and Protocols for Upadacitinib Hemihydrate in Flow Cytometry-Based Assays

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Compound of Interest

Compound Name: *Upadacitinib hemihydrate*

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Introduction: Unveiling the Immunomodulatory Landscape with Upadacitinib and Flow Cytometry

Upadacitinib, a selective Janus kinase 1 (JAK1) inhibitor, has emerged as a significant therapeutic agent in the management of several chronic inflammatory diseases.[1][2] Its mechanism of action centers on the inhibition of the JAK-STAT signaling pathway, a critical intracellular cascade for numerous cytokines and growth factors involved in inflammation and immune function.[2][3] By selectively targeting JAK1, Upadacitinib effectively dampens the pro-inflammatory signals mediated by cytokines such as IL-6 and IFN- γ , making it a valuable tool for both therapeutic intervention and immunological research.[4][5][6]

Flow cytometry, with its capacity for high-throughput, multi-parametric analysis at the single-cell level, provides an unparalleled platform to dissect the cellular and molecular effects of pharmacologic agents like Upadacitinib. This guide provides detailed application notes and validated protocols for utilizing **Upadacitinib hemihydrate** in a suite of flow cytometry-based assays. These methodologies are designed for researchers, scientists, and drug development professionals seeking to investigate the immunomodulatory properties of Upadacitinib, characterize its impact on specific immune cell subsets, and elucidate its mechanism of action in a quantitative and reproducible manner.

The protocols herein focus on three key applications:

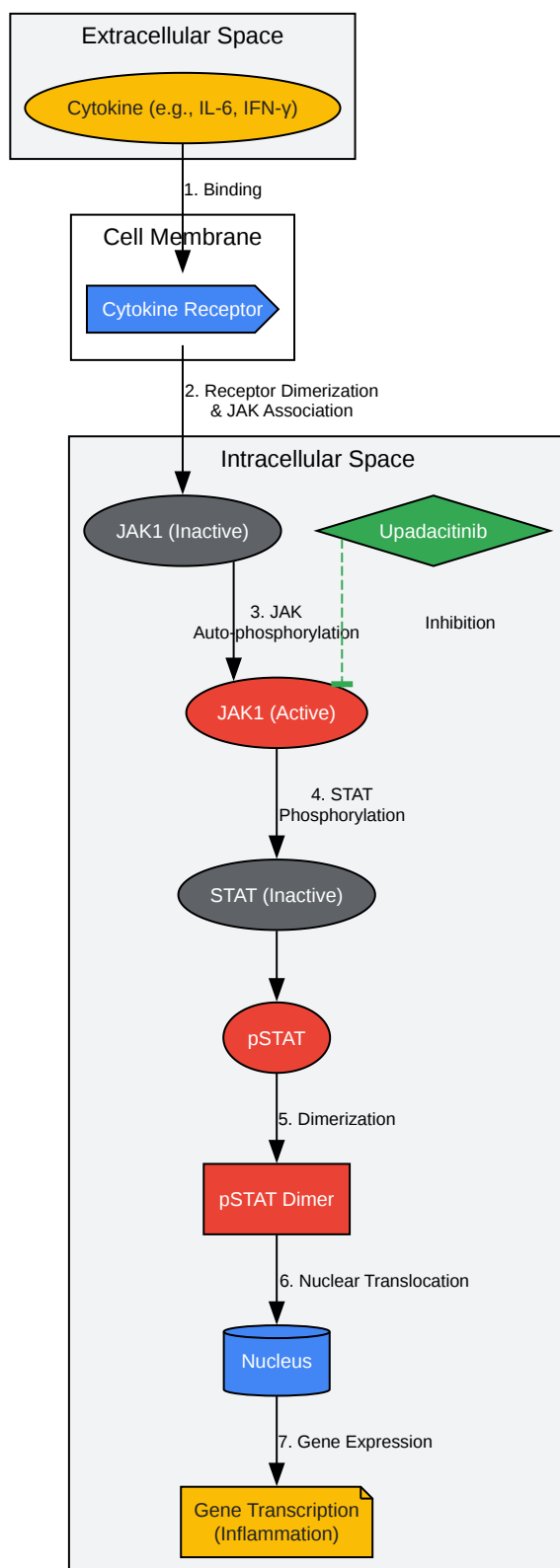
- Phospho-Flow Cytometry (Phospho-flow): To directly measure the inhibition of STAT protein phosphorylation downstream of JAK1 activation.
- T-Cell Proliferation Assays: To assess the functional consequence of JAK1 inhibition on T-lymphocyte expansion.
- Intracellular Cytokine Staining: To quantify the effect of Upadacitinib on the production of pro-inflammatory cytokines by immune cells.

By integrating these robust flow cytometric approaches, researchers can gain deep insights into the pharmacodynamic effects of Upadacitinib, facilitating its preclinical and clinical development.

Mechanism of Action: Upadacitinib's Selective Inhibition of the JAK-STAT Pathway

The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal in mediating signals from cytokine and growth factor receptors on the cell surface to the nucleus.[2] Upon ligand binding, these receptors dimerize, bringing associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[3] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3] Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression, including those encoding pro-inflammatory mediators.[2][3]

Upadacitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of JAK1 with high selectivity.[3][5] This targeted inhibition prevents the phosphorylation and subsequent activation of STAT proteins, thereby interrupting the downstream signaling cascade.[3] Enzymatic and cellular assays have demonstrated that Upadacitinib is significantly more potent against JAK1 compared to JAK2, JAK3, and TYK2.[4][6][7] This selectivity is hypothesized to contribute to a more favorable benefit-risk profile by minimizing off-target effects associated with broader JAK inhibition.[6][7]



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Caption: The JAK-STAT signaling pathway and the inhibitory action of Upadacitinib.

Experimental Protocols

Protocol 1: Phospho-Flow Analysis of STAT Phosphorylation

This protocol details the measurement of cytokine-induced STAT phosphorylation in peripheral blood mononuclear cells (PBMCs) and the assessment of its inhibition by Upadacitinib.

Phospho-flow is a critical assay for directly confirming the on-target activity of JAK inhibitors.[8]
[9]

Materials:

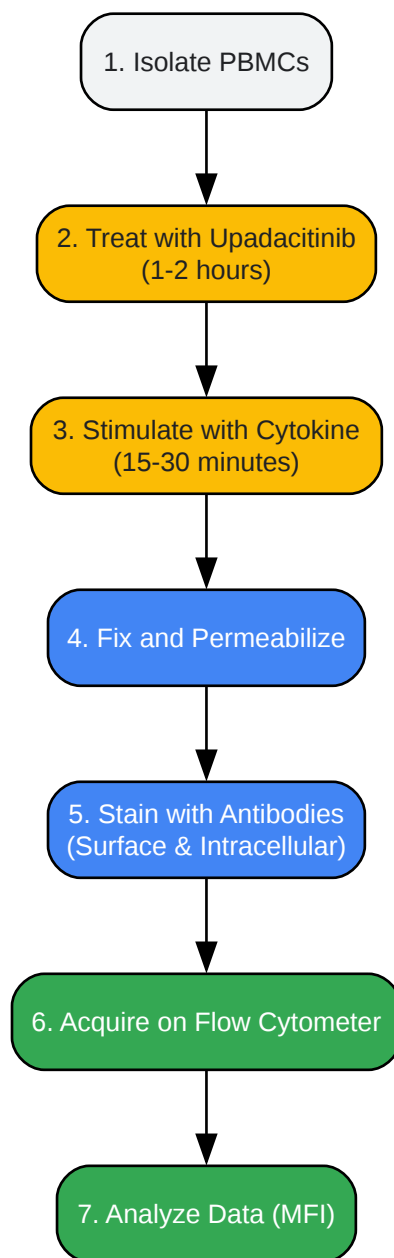
- Human Peripheral Blood Mononuclear Cells (PBMCs)
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
- **Upadacitinib hemihydrate** (dissolved in DMSO)
- Recombinant human cytokine (e.g., IL-6 or IFN- γ)
- Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)
- Permeabilization Buffer (e.g., ice-cold 90% Methanol)[8]
- Fluorochrome-conjugated antibodies:
 - Anti-CD3, Anti-CD4, Anti-CD8 (for cell subset identification)
 - Anti-phospho-STAT3 (pY705) or Anti-phospho-STAT1 (pY701)
 - Isotype control antibodies
- FACS tubes

Procedure:

- Cell Preparation:

- Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium.
- Count the cells and adjust the concentration to 2×10^6 cells/mL.
- Upadacitinib Treatment:
 - Aliquot 1×10^6 cells per FACS tube.
 - Prepare serial dilutions of **Upadacitinib hemihydrate** in complete medium. A typical concentration range to test would be 1 nM to 10 μ M. Include a vehicle control (DMSO).
 - Add the Upadacitinib dilutions or vehicle to the cells and incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.
- Cytokine Stimulation:
 - Prepare the stimulating cytokine at a pre-determined optimal concentration (e.g., 100 ng/mL IL-6).
 - Add the cytokine to all tubes except for the unstimulated control.
 - Incubate for 15-30 minutes at 37°C.[10]
- Fixation and Permeabilization:
 - Immediately after stimulation, fix the cells by adding an equal volume of pre-warmed Fixation Buffer. Incubate for 10-15 minutes at room temperature.[11]
 - Centrifuge at 500 x g for 5 minutes and discard the supernatant.
 - Gently vortex the cell pellet and add 1 mL of ice-cold 90% methanol dropwise while vortexing to permeabilize the cells.[8]
 - Incubate on ice for 30 minutes.

- Wash the cells twice with 2 mL of FACS buffer (PBS with 2% FBS), centrifuging at 500 x g for 5 minutes between washes.
- Staining:
 - Resuspend the cell pellet in 100 μ L of FACS buffer.
 - Add the fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD4, CD8) and intracellular phospho-proteins (e.g., anti-pSTAT3). Include an isotype control for the phospho-antibody.
 - Incubate for 30-60 minutes at room temperature, protected from light.
 - Wash the cells twice with 2 mL of FACS buffer.
- Data Acquisition and Analysis:
 - Resuspend the final cell pellet in 300-500 μ L of FACS buffer.
 - Acquire data on a flow cytometer.
 - Gate on the lymphocyte population based on forward and side scatter, then on specific T-cell subsets (e.g., CD3+CD4+).
 - Determine the median fluorescence intensity (MFI) of the phospho-STAT staining in the target cell populations for each condition.
 - Calculate the percentage inhibition of STAT phosphorylation at each Upadacitinib concentration relative to the cytokine-stimulated, vehicle-treated control.



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Caption: Experimental workflow for phospho-flow analysis.

Protocol 2: T-Cell Proliferation Assay

This protocol uses a cell tracking dye to monitor T-cell proliferation in response to stimulation and its inhibition by Upadacitinib. Dye dilution assays are a standard method to assess the anti-proliferative effects of immunomodulatory compounds.[\[12\]](#)[\[13\]](#)

Materials:

- PBMCs
- Cell tracking dye (e.g., CFSE or CellTrace™ Violet)
- Complete RPMI-1640 medium
- T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies or PHA)
- **Upadacitinib hemihydrate** (dissolved in DMSO)
- Fluorochrome-conjugated antibodies (e.g., Anti-CD4, Anti-CD8)
- FACS tubes or 96-well plates

Procedure:

- Cell Labeling:
 - Resuspend $1-10 \times 10^6$ PBMCs/mL in pre-warmed PBS.
 - Add the cell tracking dye at the manufacturer's recommended concentration.
 - Incubate for 10-15 minutes at 37°C, protected from light.
 - Quench the staining reaction by adding 5 volumes of complete medium.
 - Wash the cells twice with complete medium.
- Cell Culture and Treatment:
 - Resuspend the labeled cells in complete medium at 1×10^6 cells/mL.
 - Plate the cells in a 96-well plate (200 μ L/well).
 - Add serial dilutions of **Upadacitinib hemihydrate** or vehicle control.
 - Add the T-cell activation stimuli. Include an unstimulated control.

- Culture the cells for 3-5 days at 37°C in a 5% CO₂ incubator.
- Staining and Data Acquisition:
 - Harvest the cells and transfer to FACS tubes.
 - Wash with FACS buffer.
 - Stain with fluorochrome-conjugated antibodies for cell surface markers (e.g., CD4, CD8) for 30 minutes on ice.
 - Wash the cells and resuspend in FACS buffer.
 - Acquire data on a flow cytometer.
- Data Analysis:
 - Gate on the lymphocyte population and then on T-cell subsets (e.g., CD4+).
 - Analyze the histogram of the cell tracking dye fluorescence. Unproliferated cells will form a single bright peak, while each subsequent cell division will result in a peak with approximately half the fluorescence intensity.[\[12\]](#)
 - Use proliferation analysis software to model the cell divisions and calculate parameters such as the percentage of divided cells, division index, and proliferation index.
 - Determine the IC₅₀ of Upadacitinib for inhibiting T-cell proliferation.

Protocol 3: Intracellular Cytokine Staining

This protocol measures the production of key pro-inflammatory cytokines, such as IFN- γ and TNF- α , by activated T-cells and the inhibitory effect of Upadacitinib.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Materials:

- PBMCs
- Complete RPMI-1640 medium

- **Upadacitinib hemihydrate** (dissolved in DMSO)
- Cell stimulation cocktail (e.g., PMA and Ionomycin)
- Protein transport inhibitor (e.g., Brefeldin A or Monensin)[17]
- Fixation/Permeabilization Buffer
- Permeabilization/Wash Buffer
- Fluorochrome-conjugated antibodies:
 - Anti-CD3, Anti-CD8
 - Anti-IFN- γ , Anti-TNF- α
 - Isotype control antibodies

Procedure:

- Cell Culture and Treatment:
 - Resuspend PBMCs in complete medium at $1-2 \times 10^6$ cells/mL and plate in a 96-well plate.
 - Add serial dilutions of **Upadacitinib hemihydrate** or vehicle control and incubate for 1-2 hours.
- Cell Stimulation:
 - Add the cell stimulation cocktail (e.g., PMA/Ionomycin) to the wells.
 - Add the protein transport inhibitor to all wells to allow for intracellular accumulation of cytokines.[17]
 - Incubate for 4-6 hours at 37°C in a 5% CO₂ incubator.
- Surface Staining:

- Harvest the cells and wash with FACS buffer.
- Stain with antibodies against cell surface markers (e.g., CD3, CD8) for 30 minutes on ice.
- Wash the cells with FACS buffer.
- Fixation, Permeabilization, and Intracellular Staining:
 - Fix and permeabilize the cells using a commercially available kit according to the manufacturer's instructions.
 - Stain with fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN- γ , TNF- α) or corresponding isotype controls for 30 minutes at room temperature.
 - Wash the cells with Permeabilization/Wash Buffer.
- Data Acquisition and Analysis:
 - Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
 - Gate on the T-cell population of interest (e.g., CD3+CD8+).
 - Determine the percentage of cells positive for each cytokine.
 - Calculate the IC50 of Upadacitinib for inhibiting cytokine production.

Data Presentation and Interpretation

The quantitative data generated from these flow cytometry assays should be summarized in clear, structured tables to facilitate comparison between different treatment conditions.

Table 1: Inhibition of IL-6-induced STAT3 Phosphorylation by Upadacitinib in Human PBMCs

Upadacitinib (nM)	pSTAT3 MFI (CD4+ T-cells)	% Inhibition
0 (Unstimulated)	50	-
0 (Stimulated)	1500	0
1	1200	20.0
10	700	53.3
100	200	86.7
1000	75	95.0
IC50 (nM)	~12	

Data are hypothetical and for illustrative purposes.

Table 2: Effect of Upadacitinib on Anti-CD3/CD28-stimulated T-Cell Proliferation

Upadacitinib (nM)	% Divided Cells (CD8+ T-cells)	Proliferation Index
0 (Unstimulated)	2.5	1.01
0 (Stimulated)	85.0	2.50
1	75.2	2.25
10	48.5	1.75
100	15.3	1.15
1000	5.1	1.05
IC50 (nM)	~15	

Data are hypothetical and for illustrative purposes.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the inclusion of critical controls:

- Unstimulated Controls: Establish baseline levels of protein phosphorylation, proliferation, and cytokine production.
- Stimulated (Vehicle-Treated) Controls: Define the maximum response window for the assay.
- Isotype Controls: Account for non-specific antibody binding, particularly for intracellular staining.
- Dose-Response Titrations: Demonstrating a dose-dependent inhibition by Upadacitinib provides strong evidence for a specific pharmacological effect.

Consistent results across these controls and a clear dose-dependent effect of Upadacitinib will ensure the trustworthiness and reproducibility of the data.

Conclusion

The flow cytometry-based assays detailed in these application notes provide a powerful and quantitative framework for investigating the immunomodulatory effects of **Upadacitinib hemihydrate**. By directly measuring target engagement through phospho-flow, assessing functional consequences on T-cell proliferation, and quantifying the impact on cytokine production, researchers can build a comprehensive understanding of this selective JAK1 inhibitor's mechanism of action. Adherence to these robust and well-controlled protocols will enable the generation of high-quality, reproducible data essential for both basic research and drug development programs.

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